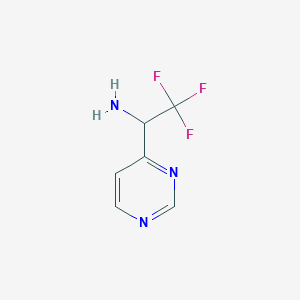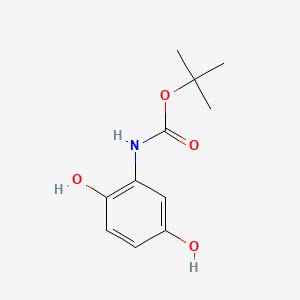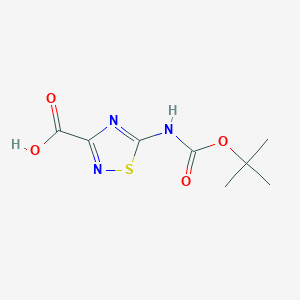
5-((Tert-butoxycarbonyl)amino)-1,2,4-thiadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Boc Protecting Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency, yield, and cost-effectiveness. This might include continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
化学反应分析
Types of Reactions
5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the Boc protecting group.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the thiadiazole ring.
Major Products Formed
Deprotected Amino Compound: Removal of the Boc group yields the free amino compound.
Oxidized and Reduced Derivatives: Depending on the reagents and conditions, various oxidized and reduced derivatives of the thiadiazole ring can be formed.
科学研究应用
5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amino group, which can then participate in various biochemical reactions.
相似化合物的比较
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
Uniqueness
5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid is unique due to its specific structure, which combines the thiadiazole ring with a Boc-protected amino group. This combination provides a versatile platform for further chemical modifications and applications in various fields of research and industry.
属性
分子式 |
C8H11N3O4S |
|---|---|
分子量 |
245.26 g/mol |
IUPAC 名称 |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)10-6-9-4(5(12)13)11-16-6/h1-3H3,(H,12,13)(H,9,10,11,14) |
InChI 键 |
ZHRGJAVJGUWRCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


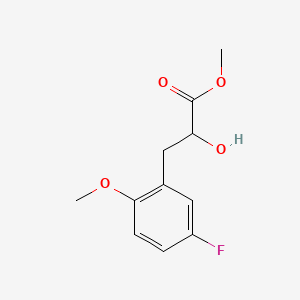
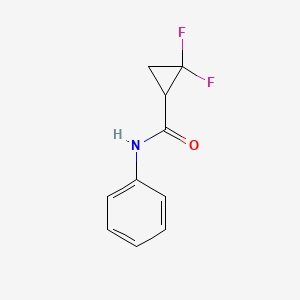
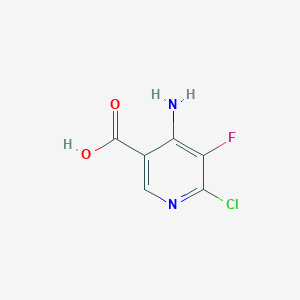
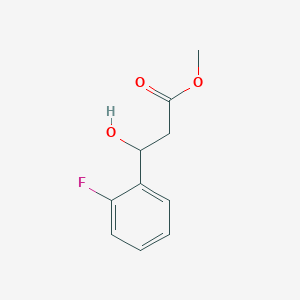

![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)

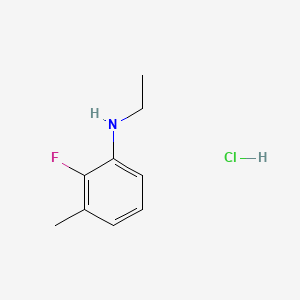
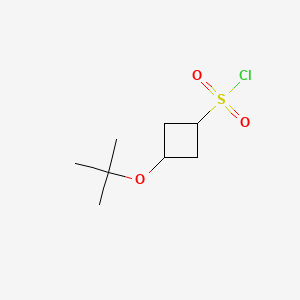

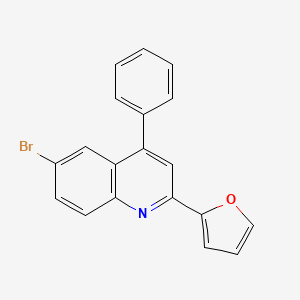
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
